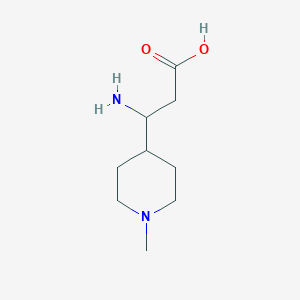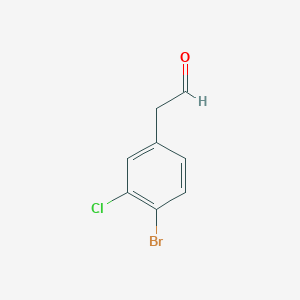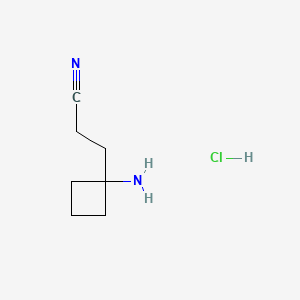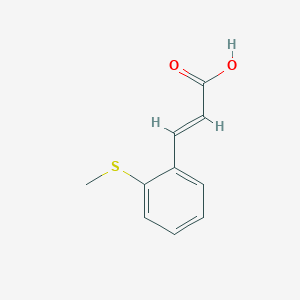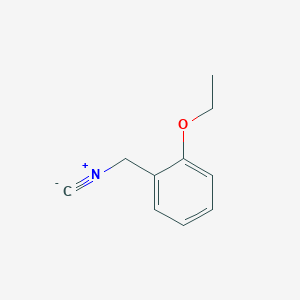
1-(Tert-butylsulfonyl)-4-chlorobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Tert-butylsulfonyl)-4-chlorobutane is an organic compound characterized by the presence of a tert-butylsulfonyl group and a chlorine atom attached to a butane backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butylsulfonyl)-4-chlorobutane typically involves the reaction of 4-chlorobutanol with tert-butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-chlorobutanol+tert-butylsulfonyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
Types of Reactions: 1-(Tert-butylsulfonyl)-4-chlorobutane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Sulfone derivatives.
Reduction: Hydrocarbons without the sulfonyl group.
科学研究应用
1-(Tert-butylsulfonyl)-4-chlorobutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用机制
The mechanism of action of 1-(tert-butylsulfonyl)-4-chlorobutane in chemical reactions involves the electrophilic nature of the sulfonyl group and the nucleophilic substitution at the chlorine atom. The sulfonyl group can stabilize transition states and intermediates, facilitating various transformations. The molecular targets and pathways involved depend on the specific reaction and application.
相似化合物的比较
1-(Tert-butylsulfonyl)-4-bromobutane: Similar structure but with a bromine atom instead of chlorine.
1-(Tert-butylsulfonyl)-4-iodobutane: Contains an iodine atom, making it more reactive in nucleophilic substitution reactions.
1-(Tert-butylsulfonyl)-4-fluorobutane: Fluorine atom provides different reactivity and stability.
Uniqueness: 1-(Tert-butylsulfonyl)-4-chlorobutane is unique due to the balance of reactivity and stability provided by the chlorine atom and the sulfonyl group. This makes it a versatile intermediate in various chemical syntheses.
属性
分子式 |
C8H17ClO2S |
|---|---|
分子量 |
212.74 g/mol |
IUPAC 名称 |
1-tert-butylsulfonyl-4-chlorobutane |
InChI |
InChI=1S/C8H17ClO2S/c1-8(2,3)12(10,11)7-5-4-6-9/h4-7H2,1-3H3 |
InChI 键 |
LOQGYCGXQSKASB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)S(=O)(=O)CCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572996.png)
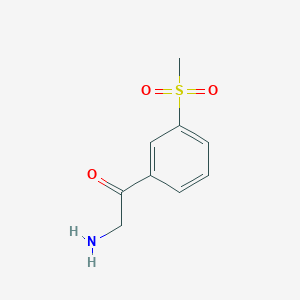

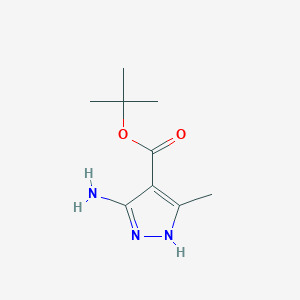
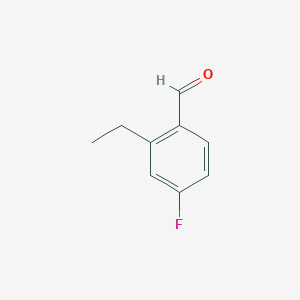
![N-{[(1,3-benzothiazol-2-yl)carbamoyl]methyl}-2-phenylacetamide](/img/structure/B13573039.png)

![2-{1-[(Tert-butoxy)carbonyl]azepan-2-yl}acetic acid](/img/structure/B13573049.png)
